molecular formula C11H12ClNO3 B14590788 4-Methoxy-N-(propanoyloxy)benzene-1-carboximidoyl chloride CAS No. 61101-64-2

4-Methoxy-N-(propanoyloxy)benzene-1-carboximidoyl chloride

Cat. No.: B14590788
CAS No.: 61101-64-2
M. Wt: 241.67 g/mol
InChI Key: LDBVTLJOTHLHKN-UHFFFAOYSA-N
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Description

4-Methoxy-N-(propanoyloxy)benzene-1-carboximidoyl chloride is an organic compound that belongs to the class of benzene derivatives It is characterized by the presence of a methoxy group, a propanoyloxy group, and a carboximidoyl chloride group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-N-(propanoyloxy)benzene-1-carboximidoyl chloride typically involves multiple steps, starting from benzene derivatives. One common method involves the following steps:

    Nitration: Benzene is nitrated to form nitrobenzene using a mixture of concentrated nitric acid and sulfuric acid.

    Reduction: Nitrobenzene is then reduced to aniline using a reducing agent such as iron and hydrochloric acid.

    Acylation: Aniline undergoes acylation with propanoyl chloride in the presence of a base like pyridine to form N-(propanoyloxy)aniline.

    Methoxylation: The N-(propanoyloxy)aniline is then methoxylated using methanol and a catalyst to introduce the methoxy group.

    Chlorination: Finally, the compound is chlorinated using thionyl chloride to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-N-(propanoyloxy)benzene-1-carboximidoyl chloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the carboximidoyl chloride group.

    Oxidation and Reduction: The methoxy and propanoyloxy groups can undergo oxidation and reduction reactions under appropriate conditions.

    Hydrolysis: The compound can be hydrolyzed to form corresponding acids and alcohols.

Properties

CAS No.

61101-64-2

Molecular Formula

C11H12ClNO3

Molecular Weight

241.67 g/mol

IUPAC Name

[[chloro-(4-methoxyphenyl)methylidene]amino] propanoate

InChI

InChI=1S/C11H12ClNO3/c1-3-10(14)16-13-11(12)8-4-6-9(15-2)7-5-8/h4-7H,3H2,1-2H3

InChI Key

LDBVTLJOTHLHKN-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)ON=C(C1=CC=C(C=C1)OC)Cl

Origin of Product

United States

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